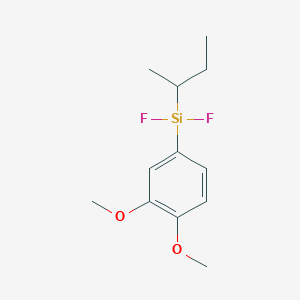
1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a naphthalene sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-diketones under acidic or basic conditions.
Sulfonylation: The naphthalene sulfonyl group is introduced via sulfonylation reactions. This involves reacting naphthalene with sulfur trioxide or chlorosulfonic acid to form naphthalene sulfonic acid, which is then converted to the sulfonyl chloride.
Coupling Reaction: The final step involves coupling the sulfonyl chloride with the pyrimidine ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
科学研究应用
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .
相似化合物的比较
Similar Compounds
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4-diamine: Similar in structure but with different functional groups, leading to varied biological activities.
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Pyrimidine-2,4-dione: The core structure without the naphthalene sulfonyl group.
Uniqueness
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the naphthalene sulfonyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
922502-80-5 |
|---|---|
分子式 |
C14H10N2O4S |
分子量 |
302.31 g/mol |
IUPAC 名称 |
1-naphthalen-1-ylsulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10N2O4S/c17-13-8-9-16(14(18)15-13)21(19,20)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,17,18) |
InChI 键 |
FXVXOCVQMYKEEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


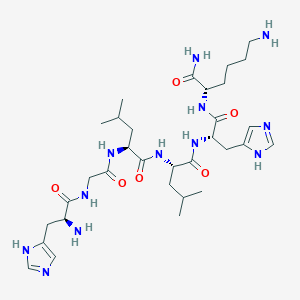
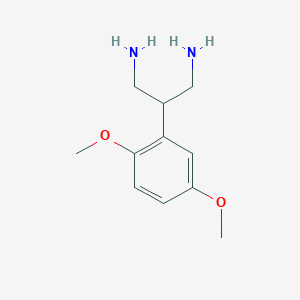
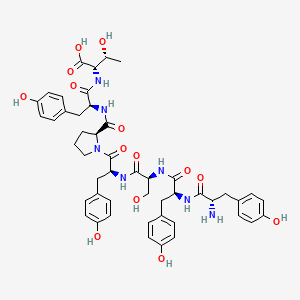
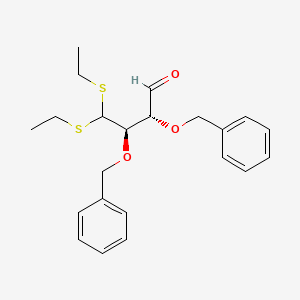
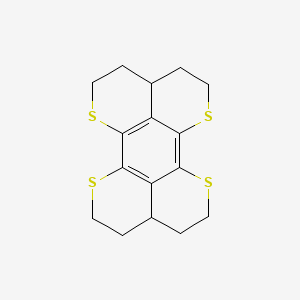
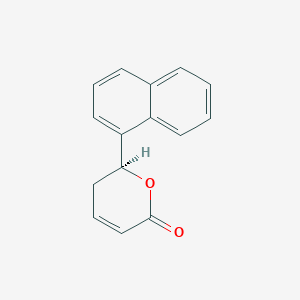
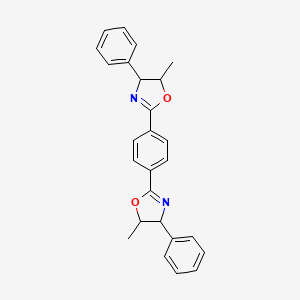
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
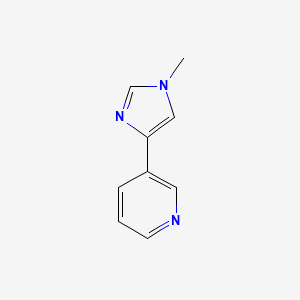
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

